tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-5-10(7-11(14)6-9)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFVUHGOFINSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-5-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and reduced reaction times. The use of automated systems also minimizes human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted products with new functional groups replacing the original substituents.
Scientific Research Applications
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The tert-butyl carbamate moiety is a recurring feature in many bioactive compounds. Below is a comparison with structurally related derivatives:
Physicochemical and Reactivity Differences
Electron-Donating vs. Electron-Withdrawing Groups :
- The methyl group in the target compound enhances electron density on the phenyl ring, favoring electrophilic substitution reactions. In contrast, the trifluoromethyl group in is electron-withdrawing, increasing resistance to oxidation and improving bioavailability .
- The benzoxazole derivative introduces a heterocyclic ring, altering π-π stacking interactions and binding affinity in drug-receptor interactions .
Steric and Spatial Considerations :
Synthetic Accessibility :
Application-Specific Comparisons
- Pharmaceuticals: The target compound’s 3-amino-5-methyl motif is ideal for kinase inhibitors due to hydrogen-bonding capabilities. Comparatively, the thiazole-containing derivative is tailored for protein-protein interaction inhibition . The trifluoromethyl analog is preferred in CNS drugs for its blood-brain barrier permeability .
Agrochemicals :
- The target compound’s methyl group aids in lipophilicity for pesticide formulations, while the benzoxazole derivative may offer photostability advantages .
Biological Activity
tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (TBM-AB(Me)Ph) is a carbamate derivative recognized for its potential biological activities and applications in medicinal chemistry. Its unique structure, featuring a tert-butyl group and an amino-substituted aromatic ring, enhances its interaction with various biological targets. This article reviews the biological activity of TBM-AB(Me)Ph, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of TBM-AB(Me)Ph is C₁₂H₁₈N₂O₂. The compound appears as a white to off-white powder with a purity level of approximately 95%. Its structure allows it to function as a protecting group in organic synthesis, particularly for amines, thus facilitating selective chemical modifications.
TBM-AB(Me)Ph exhibits biological activity through several mechanisms:
- Enzyme Interaction : The amino group on the aromatic ring enhances the compound's ability to interact with specific enzymes, potentially modulating their activity.
- Signal Transduction Modulation : It may influence various signaling pathways, which can affect cellular responses.
- Gene Expression Regulation : The compound's interactions at the molecular level can lead to alterations in gene expression patterns.
Pharmacological Properties
Research indicates that TBM-AB(Me)Ph may have significant pharmacological effects, particularly in cancer research. Studies suggest it could act against certain cancer cell lines, although further investigation is needed to confirm its therapeutic potential .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated TBM-AB(Me)Ph's antimicrobial properties against various pathogens. The compound demonstrated moderate inhibitory effects against Gram-positive bacteria and some fungal strains, indicating its potential as an antimicrobial agent .
- Cytotoxicity Assessment : In vitro assays showed that TBM-AB(Me)Ph exhibited cytotoxic effects on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The IC50 values indicated that HaCat cells were more sensitive to the compound than BALB/c 3T3 cells .
- Molecular Docking Studies : Computational studies revealed that TBM-AB(Me)Ph could effectively bind to key active sites on target proteins, such as DNA gyrase. The binding interactions involved multiple hydrogen bonds and hydrophobic interactions, suggesting a strong affinity for these biological targets .
Comparative Analysis with Related Compounds
To better understand the unique properties of TBM-AB(Me)Ph, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-(3-amino-4-methylphenyl)carbamate | Similar amino-substituted aromatic ring | Different substitution pattern |
| Tert-butyl N-(3-amino-5-fluorophenyl)carbamate | Contains fluorine substituent | Fluorine may alter biological activity |
| Tert-butyl N-(2-amino-5-methylphenyl)carbamate | Different position of amino group | Variations in reactivity and properties |
This comparison highlights how TBM-AB(Me)Ph stands out due to its specific structural features and potential applications in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer :
- Reagent Selection : Carbamate synthesis often employs coupling agents like phenyl chloroformate ( ) or Boc-protected intermediates ( ). For example, tert-butyl carbamates are synthesized via nucleophilic substitution using DIEA (N-ethyl-N,N-diisopropylamine) and DMAP (4-dimethylaminopyridine) as catalysts in THF under reflux (60 hours) .
- Optimization : Key parameters include temperature control (reflux vs. room temperature), stoichiometric ratios (e.g., 1:1 molar ratio of amine to carbamate precursor), and solvent polarity. THF is preferred for its ability to stabilize intermediates. Post-reaction workup involves partitioning between ethyl acetate and acidic aqueous solutions to isolate the product .
- Yield Improvement : Prolonged reaction times (e.g., 60 hours) and catalytic DMAP (0.1–0.2 equivalents) enhance yields by accelerating acylation .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : - and -NMR identify amine protons (δ 1.3–1.5 ppm for tert-butyl groups) and carbamate carbonyls (δ 155–160 ppm). Aromatic protons in the 3-amino-5-methylphenyl moiety appear as distinct multiplet signals (δ 6.5–7.2 ppm) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 250.34 g/mol for related carbamates) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines hydrogen-bonding networks. For example, tert-butyl carbamates exhibit intermolecular N–H···O interactions (2.8–3.0 Å) stabilizing the crystal lattice .
Advanced Research Questions
Q. How do researchers resolve contradictions in crystallographic data during structure refinement of similar carbamates?
- Methodological Answer :
- Data Discrepancies : Twinned crystals or partial disorder in tert-butyl groups can lead to poor R-factors. SHELXL’s TWIN and BASF commands model twinning, while PART instructions handle disordered atoms .
- Validation Tools : The Rint value (e.g., <0.05) and Hirshfeld surface analysis verify data quality. For example, Das et al. (2016) resolved ambiguities in hydrogen bonding by comparing experimental and simulated powder XRD patterns .
- Case Study : In tert-butyl N-[(5-mercapto-4-methyltriazolyl)methyl]carbamate, conflicting bond angles were resolved using density functional theory (DFT) optimizations to validate experimental geometries .
Q. What strategies are employed to achieve diastereoselective synthesis in carbamate derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-tert-butyl carbamates) ensures stereochemical control. For example, tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate was synthesized via asymmetric hydrogenation of ketone precursors .
- Stereodirecting Groups : Substituents like fluorophenyl moieties (e.g., 2,5-difluorophenyl in ) induce steric hindrance, favoring specific transition states.
- Chromatographic Resolution : Preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) separates diastereomers, as demonstrated in tert-butyl N-[(2R,3S)-difluorophenyl-tetrahydropyranyl]carbamate isolation .
Q. How to address discrepancies between computational and experimental spectral data for this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometries using Gaussian or ORCA software. Compare computed -NMR chemical shifts (via GIAO method) with experimental data to validate assignments .
- Vibrational Analysis : IR frequencies for carbamate C=O stretches (~1680–1720 cm) are benchmarked against DFT-predicted values. Discrepancies >20 cm suggest conformational flexibility or solvent effects .
- Case Study : In tert-butyl N-[(biphenyl-4-yl)hydroxypropyl]carbamate, discrepancies in NOESY cross-peaks were resolved by MD simulations to confirm rotamer populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
